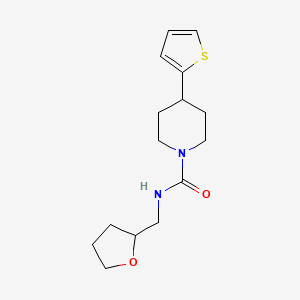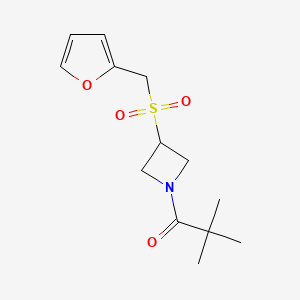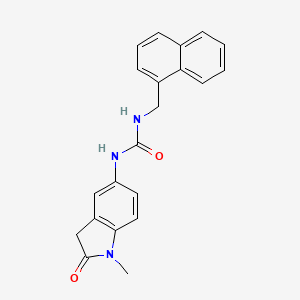![molecular formula C23H28N6O3S B2838255 N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 688793-69-3](/img/structure/B2838255.png)
N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H28N6O3S and its molecular weight is 468.58. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Therapeutic Potential
Synthesis of Novel Compounds
A range of novel compounds, including N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide, have been synthesized to explore their therapeutic potential. These compounds have been derived from visnaginone and khellinone and evaluated for their analgesic and anti-inflammatory activities. The findings suggest that some of these compounds exhibit significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects, highlighting their potential in treating inflammatory conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Properties
Research on a closely related compound, 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, known as "Epimidin," has demonstrated promising anticonvulsant properties. This underscores the potential of such compounds in the development of new treatments for epilepsy and related neurological conditions (Severina et al., 2021).
Antiarrhythmic and Antihypertensive Effects
A study on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including the methoxyphenyl piperazine moiety, showed strong antiarrhythmic and antihypertensive activities. This suggests that compounds with similar structural features may hold therapeutic value in cardiovascular diseases (Malawska et al., 2002).
Antimicrobial Activity
The development of new antimicrobial agents is critical in addressing drug resistance. Compounds incorporating the pyrimidine and piperazine structure, similar to the discussed compound, have shown antimicrobial activity against a variety of pathogens, indicating their potential in antimicrobial therapy (Hossan et al., 2012).
Regulation of Cytokines
A pyrimidylpiperazine derivative exhibited the ability to regulate cytokines, such as tumor necrosis factor-alpha and interleukin-10, protecting mice from endotoxin-induced shock. This highlights the potential for similar compounds in treating conditions associated with cytokine dysregulation (Fukuda et al., 2000).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, 4-methoxyphenylpiperazine and 2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-one, with propylamine and acetic anhydride, respectively. The reaction steps involve protection of the piperazine nitrogen, alkylation of the protected piperazine with propylamine, deprotection of the piperazine nitrogen, condensation of the resulting amine with the pyrido[2,3-d]pyrimidinone, and acetylation of the resulting amide with acetic anhydride." "Starting Materials": [ "4-methoxyphenylpiperazine", "2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-one", "propylamine", "acetic anhydride" ], "Reaction": [ "Protect the piperazine nitrogen with Boc anhydride", "Alkylate the protected piperazine with propylamine", "Deprotect the piperazine nitrogen with TFA", "Condense the resulting amine with 2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-one using EDCI/HOBt", "Acetylate the resulting amide with acetic anhydride" ] } | |
CAS-Nummer |
688793-69-3 |
Molekularformel |
C23H28N6O3S |
Molekulargewicht |
468.58 |
IUPAC-Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C23H28N6O3S/c1-32-18-7-5-17(6-8-18)28-14-12-27(13-15-28)11-3-10-24-20(30)16-29-22(31)19-4-2-9-25-21(19)26-23(29)33/h2,4-9H,3,10-16H2,1H3,(H,24,30)(H,25,26,33) |
InChI-Schlüssel |
LVNJUNCGBCIBAU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CN3C(=O)C4=C(NC3=S)N=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone](/img/structure/B2838175.png)


![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2838180.png)
![6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2838181.png)
![5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2838182.png)



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2838188.png)
![2-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2838189.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2838194.png)
